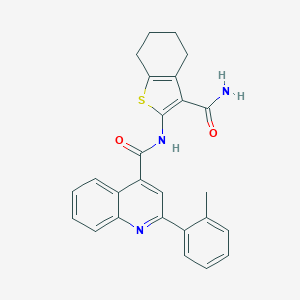
1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Benzimidazol-1-yl(3-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular responses.
Comparación Con Compuestos Similares
- 1H-Benzimidazol-2-yl(phenyl)methanone
- 2-Amino-1H-benzimidazol-5-yl(4-fluorophenyl)methanone
- 1H-Benzimidazol-1-yl(4-chlorophenyl)methanone
Uniqueness: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H9FN2O |
|---|---|
Peso molecular |
240.23g/mol |
Nombre IUPAC |
benzimidazol-1-yl-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
Clave InChI |
FNULWJWOAZPVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447826.png)
![Methyl 4-{[{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]sulfanyl}(methylamino)methylene]amino}benzoate](/img/structure/B447828.png)
![3-(Butylsulfanyl)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447829.png)
![ethyl 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B447830.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447831.png)


![Ethyl 2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447835.png)


![Propan-2-yl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447840.png)

![ETHYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B447842.png)
![(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE](/img/structure/B447845.png)
